molecular formula C9H16N3O4P B12761190 3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt CAS No. 125674-53-5

3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt

Cat. No.: B12761190
CAS No.: 125674-53-5
M. Wt: 261.21 g/mol
InChI Key: LWGJZTZMEDQCPS-UHFFFAOYSA-N
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Description

3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt is a chemical compound with the molecular formula C9H16N3O4P. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the isoxazole ring. This intermediate is then reacted with phosphonic acid derivatives under controlled conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

125674-53-5

Molecular Formula

C9H16N3O4P

Molecular Weight

261.21 g/mol

IUPAC Name

diazanium;dioxido-oxo-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane

InChI

InChI=1S/C9H10NO4P.2H3N/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7;;/h1-5,9H,6H2,(H2,11,12,13);2*1H3

InChI Key

LWGJZTZMEDQCPS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)P(=O)([O-])[O-].[NH4+].[NH4+]

Related CAS

58144-61-9 (Parent)

Origin of Product

United States

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